Tert-butyl 2,8-dioxo-1-azaspiro[4.5]decane-1-carboxylate
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Overview
Description
Tert-butyl 2,8-dioxo-1-azaspiro[4.5]decane-1-carboxylate is an organic compound with the molecular formula C13H21NO4. It is a member of the spiro compound family, characterized by a unique spirocyclic structure where two rings are connected through a single atom. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,8-dioxo-1-azaspiro[4.5]decane-1-carboxylate typically involves the reaction of 2,8-diazaspiro[4.5]decane-1,8-dione with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,8-dioxo-1-azaspiro[4.5]decane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex spirocyclic structures.
Reduction: Reduction reactions can lead to the formation of different spirocyclic amines.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield spirocyclic ketones, while reduction can produce spirocyclic amines .
Scientific Research Applications
Tert-butyl 2,8-dioxo-1-azaspiro[4.5]decane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 2,8-dioxo-1-azaspiro[4.5]decane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate
- Tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate
- Tert-butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate
Uniqueness
Tert-butyl 2,8-dioxo-1-azaspiro[4.5]decane-1-carboxylate is unique due to its specific spirocyclic structure and the presence of both oxo and carboxylate functional groups. This combination of features makes it a versatile compound in organic synthesis and research applications.
Properties
Molecular Formula |
C14H21NO4 |
---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
tert-butyl 2,8-dioxo-1-azaspiro[4.5]decane-1-carboxylate |
InChI |
InChI=1S/C14H21NO4/c1-13(2,3)19-12(18)15-11(17)6-9-14(15)7-4-10(16)5-8-14/h4-9H2,1-3H3 |
InChI Key |
RDQCKKNTWDKBME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=O)CCC12CCC(=O)CC2 |
Origin of Product |
United States |
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